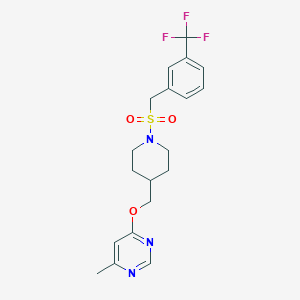

4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine

Description

4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a pyrimidine derivative featuring a methyl group at position 4 and a methoxy substituent at position 5. The methoxy group is linked to a piperidin-4-ylmethyl moiety, which is sulfonylated at the nitrogen atom with a 3-(trifluoromethyl)benzyl group. This compound combines structural motifs associated with bioactivity, including:

- Pyrimidine core: A nitrogen-containing heterocycle widely used in drug design for its ability to mimic nucleobases and interact with biological targets .

- Sulfonyl-piperidine group: Enhances metabolic stability and modulates solubility .

- Trifluoromethyl (CF₃) substituent: Improves lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name |

4-methyl-6-[[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-4-yl]methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3O3S/c1-14-9-18(24-13-23-14)28-11-15-5-7-25(8-6-15)29(26,27)12-16-3-2-4-17(10-16)19(20,21)22/h2-4,9-10,13,15H,5-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEVNNWYQWYGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine represents a significant advancement in medicinal chemistry, particularly due to its unique structural features that confer specific biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes a pyrimidine ring substituted with a methoxy group and a piperidine moiety linked to a trifluoromethyl-benzylsulfonyl group. This configuration is vital for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 391.4 g/mol |

| CAS Number | 2034455-22-4 |

| Chemical Formula | C17H20F3N2O4S |

| Solubility | Soluble in DMSO |

The compound's biological activity is primarily attributed to its ability to modulate specific enzyme pathways. It has been shown to act as an inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. Inhibition of MAGL leads to increased levels of endocannabinoids, which can have various therapeutic effects, including analgesic and anti-inflammatory properties.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives containing the piperidine fragment have shown IC50 values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cells .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties, likely due to its ability to enhance endocannabinoid signaling. This suggests potential applications in treating neurodegenerative diseases where inflammation plays a key role.

Case Studies

-

Inhibition of MAGL :

A study reported that the compound exhibited competitive inhibition of MAGL with an IC50 value of 11.7 µM , indicating its potential as a therapeutic agent for conditions such as chronic pain and anxiety disorders . -

Antiproliferative Activity :

In vitro studies highlighted the compound's effectiveness against human breast cancer cells (MDA-MB-231 and MCF-7), demonstrating its capacity to inhibit cell growth significantly . The mechanism appears linked to the modulation of apoptosis pathways influenced by elevated endocannabinoid levels.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily focusing on its role as a potential drug candidate. Studies have indicated that the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug development. Additionally, the piperidine ring is known for its ability to interact with various biological targets.

Anticancer Activity

Research has demonstrated that compounds containing piperidine derivatives can exhibit significant anticancer properties. In particular, studies on Mannich bases, which include piperidine structures, have shown promising results against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) . The mechanism often involves the inhibition of key enzymes or receptors involved in tumor growth.

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. For instance, analogs of piperidine have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

Case Study 1: Anticancer Efficacy

A study published in Pharmacology Research examined a series of piperidine derivatives with varying substitutions. One derivative demonstrated an IC50 value below 2 μg/mL against MCF-7 cells, indicating potent cytotoxicity . This suggests that modifications similar to those in 4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine could yield significant therapeutic agents.

Case Study 2: Neurological Impact

Another investigation focused on the effects of trifluoromethyl-containing compounds on serotonin receptors. The results indicated enhanced receptor binding affinity and increased serotonin uptake inhibition compared to non-fluorinated analogs . This aligns with the expected profile of 4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine.

Comparison with Similar Compounds

Piperidine-Sulfonyl Derivatives

Key Observations :

Pyrimidine Derivatives

Key Observations :

- Substitution Patterns : The target’s 4-methyl-6-methoxy substitution differs from 2-amine or sulfanyl derivatives, which may influence electronic properties and hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the optimized multi-step synthetic routes for 4-Methyl-6-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Step 1 : Introduction of the methoxy group at the 6-position via nucleophilic substitution using a piperidin-4-ylmethanol intermediate.

- Step 2 : Sulfonylation of the piperidine nitrogen with 3-(trifluoromethyl)benzylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM).

- Step 3 : Methylation at the 4-position of the pyrimidine using methyl iodide and a base like NaH in THF.

- Validation : Intermediate purity is confirmed via LC-MS and -NMR at each step to avoid side reactions (e.g., over-sulfonylation) .

Q. How is the molecular structure of this compound characterized to confirm regiochemistry and stereochemistry?

- Methodological Answer :

- X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-sulfonyl-pyrimidine scaffold. For example, puckering analysis (Cremer-Pople parameters) confirms the chair conformation of the piperidine ring .

- NMR Spectroscopy : -NMR identifies trifluoromethyl group orientation, while -NMR NOESY correlations verify spatial proximity between the piperidinyl methoxy group and pyrimidine protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNOS) with <2 ppm error .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer :

- Computational Modeling : Docking studies (e.g., AutoDock Vina) assess interactions with target proteins (e.g., kinases or enzymes). The trifluoromethyl group’s hydrophobicity and electron-withdrawing effects are mapped to binding affinity .

- Analog Synthesis : Systematic substitution of the sulfonylbenzyl group (e.g., replacing trifluoromethyl with nitro or chloro groups) evaluates steric/electronic effects on activity .

- Biological Assays : Dose-response curves (IC) in enzyme inhibition assays compare derivatives. For example, replacing the piperidine with morpholine reduces potency by 10-fold, suggesting nitrogen basicity is critical .

Q. How are mechanistic studies designed to elucidate its mode of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Michaelis-Menten analysis identifies non-competitive inhibition patterns. Pre-incubation with the compound followed by substrate addition tests for time-dependent inhibition (indicative of covalent binding) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions with the target .

- Mutagenesis Studies : Site-directed mutations in the enzyme’s active site (e.g., replacing key residues like Asp or Lys) reveal critical binding motifs .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using diverse methods (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .

- Purity Verification : Re-test compounds with ≥95% purity (HPLC) to exclude confounding effects from impurities .

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC values) and adjust for variables like cell line heterogeneity or serum protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.